2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-4-6(13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSLWHULHAEKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl vinyl ether in the presence of a strong base such as sodium hydride.
Carboxylation: The final step involves the carboxylation of the thiazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid has been studied for its efficacy against various bacterial strains. In vitro studies show that compounds with thiazole rings can disrupt bacterial cell wall synthesis, making them effective against resistant strains of bacteria.
Case Study: Synthesis and Testing
A study conducted by Zhang et al. (2023) synthesized several thiazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. Further research is needed to explore its mechanism of action and therapeutic applications in clinical settings.
Anti-inflammatory Properties
Thiazole compounds are also being investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Agricultural Applications
Fungicidal Activity
The compound has shown promise as a fungicide in agricultural practices. Its structure allows it to interfere with the metabolic processes of fungal pathogens.
Case Study: Field Trials
In field trials reported by Lee et al. (2024), this compound was applied to crops affected by Fusarium species. The results indicated a reduction in fungal biomass by approximately 70%, showcasing its potential as an effective agricultural fungicide.
Chemical Research Applications
Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable precursor for synthesizing other thiazole derivatives. Researchers are exploring its use in creating compounds with enhanced biological activities.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect |
|---|---|---|
| This compound | 32 | Moderate |
| Thiazole derivative A | 16 | High |
| Thiazole derivative B | 64 | Low |
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
Thiazole-5-carboxylic acid derivatives are widely studied for their pharmacological properties, particularly as enzyme inhibitors. Substituents at position 2 significantly influence bioactivity, solubility, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Physicochemical Properties
- Solubility : Ethoxyethyl’s ether chain enhances membrane permeability but may require formulation adjustments for optimal absorption. Hydroxyethyl derivatives exhibit better aqueous solubility due to polar OH groups .
Biological Activity
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiazole ring may participate in hydrogen bonding and π-π interactions with biological targets such as enzymes and receptors, influencing their activity and specificity. Similar compounds have shown the ability to modulate pathways involved in inflammation and cancer progression.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar thiazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may also possess comparable activity.
Anti-inflammatory Activity
The compound has been suggested to exhibit anti-inflammatory properties by potentially inhibiting specific enzymes involved in inflammatory processes. This aligns with findings from studies on other thiazole derivatives that have shown similar effects .
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer potential. It could modulate molecular targets associated with cancer cell proliferation and survival. Further research is needed to confirm these effects and understand the underlying mechanisms .
Case Studies
A study on related thiazole compounds highlighted their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Compounds similar to this compound showed moderate inhibitory activity, which could be beneficial in managing conditions like gout .
Another investigation focused on thiazole derivatives as inhibitors of specific cancer-related enzymes. The findings suggest that modifications in the thiazole structure can enhance biological activity against cancer cell lines .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Q. What are the established synthetic routes for 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid?
A common approach involves cyclocondensation reactions under reflux conditions. For example, thiazole derivatives are synthesized by reacting precursors (e.g., 3-formyl-indole-2-carboxylic acid analogs) with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst. The reaction is typically refluxed for 2.5–5 hours, followed by precipitation and recrystallization from acetic acid or DMF . Optimization may require adjusting molar ratios, solvent polarity, or temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural validation relies on FTIR (to confirm carboxylic acid and thiazole ring functional groups), - and -NMR (to verify substituent positions and ethoxyethyl group integration), and mass spectrometry (for molecular weight confirmation). X-ray crystallography (as in ) can resolve stereochemical ambiguities, while HPLC ensures purity (>95%) .
Q. What preliminary biological activities are reported for structurally related thiazole derivatives?
Analogous compounds, such as 2-(4-methyl-1,3-thiazol-5-yl)acetic acid, exhibit antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to the thiazole core’s ability to interact with enzyme active sites (e.g., cyclooxygenase-2) or disrupt microbial cell membranes .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be systematically addressed?
Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Implement standardized protocols, such as using identical cell lines (ATCC-validated) and controls. Statistical tools like ANOVA can identify outliers, while orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate results. Surface chemistry interactions (e.g., adsorption on labware) should also be evaluated, as highlighted in molecular-based studies of indoor environments .
Q. What strategies optimize synthetic yield and scalability?
Design of Experiments (DoE) methodologies can identify critical parameters (e.g., catalyst loading, reflux time). For instance, sodium acetate concentration in acetic acid significantly impacts cyclization efficiency. Scaling may require transitioning from batch to flow chemistry, with in-line FTIR monitoring to track intermediate formation .
Q. What mechanistic insights explain thiazole ring formation during synthesis?
The reaction likely proceeds via a Knoevenagel condensation between aldehyde precursors and thiazolidinone derivatives, followed by cyclization. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (-acetic acid) may trace carboxylate group incorporation .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) can prioritize derivatives for synthesis. QSAR models trained on analogous thiazole-carboxylic acids (e.g., 5-phenyl-thiazole-2-carboxylates) may correlate substituent electronegativity with bioactivity .
Q. What stability challenges arise under varying storage conditions, and how are they mitigated?
Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., hydrolysis of the ethoxyethyl group). Lyophilization or formulation as sodium salts improves shelf life. Spectroscopic tracking (e.g., -NMR) quantifies degradation products .
Q. How do substituents on the thiazole ring influence pharmacological activity?
Comparative studies show electron-withdrawing groups (e.g., -NO) enhance antimicrobial potency by increasing membrane permeability, while bulky substituents (e.g., ethoxyethyl) improve metabolic stability. SAR for analogs like 2-(4-methyl-thiazol-5-yl)acetic acid suggests a balance between lipophilicity and hydrogen-bonding capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
